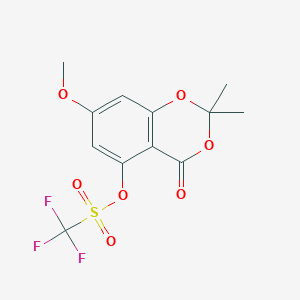
(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester is a chemical compound with the molecular formula C12H11F3O7S and a molecular weight of 356.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester involves several steps. One common method includes the reaction of 7-methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
Types of Reactions
Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and oxidizing agents like potassium permanganate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield products where the trifluoromethanesulfonate group is replaced by the nucleophile .
科学研究应用
Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester is used in various scientific research applications, including:
作用机制
The mechanism of action of Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group . This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
相似化合物的比较
Similar Compounds
- Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Triflate
- Methanesulfonic Acid, 1,1,1-trifluoro-, 7-methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester
Uniqueness
Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester is unique due to its high reactivity and stability under various conditions. Its trifluoromethanesulfonate group provides a strong leaving group, making it highly effective in substitution reactions compared to similar compounds .
生物活性
(7-Methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid 7-methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl ester, is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H11F3O7S
- Molecular Weight : 356.27 g/mol
- Boiling Point : Approximately 481.4 °C (predicted)
- Density : 1.492 g/cm³ (predicted) .
The compound is characterized by its triflate group, which can enhance the electrophilic nature of the molecule, potentially increasing its reactivity with biological nucleophiles. The benzodioxin moiety may contribute to its biological properties through interactions with various enzymes and receptors.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzodioxin derivatives can inhibit phospholipase D (PLD) activity, leading to increased apoptosis in cancer cells and reduced invasiveness .
Inhibition of Enzymatic Activity
Inhibition of PLD enzymatic activity has been linked to decreased cancer cell invasion and metastasis. Isoform-selective inhibitors targeting PLD have demonstrated promising results in preclinical models . This suggests that this compound may share similar inhibitory effects.
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of various benzodioxin derivatives on cancer cell lines. The results indicated that these compounds can significantly reduce cell viability in a dose-dependent manner. The IC50 values for several derivatives were reported to be below 10 µM, indicating potent activity against specific cancer types .
- Mechanistic Insights : Another investigation focused on the interaction of related compounds with key signaling pathways involved in cancer progression. The findings suggested that these compounds could modulate pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation .
Comparative Analysis of Biological Activities
属性
IUPAC Name |
(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O7S/c1-11(2)20-7-4-6(19-3)5-8(9(7)10(16)21-11)22-23(17,18)12(13,14)15/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYVZLETVRDQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=CC(=C2)OC)OS(=O)(=O)C(F)(F)F)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














